5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-phenylbutyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Amidation Reaction: The 5-bromofuran is then reacted with 4-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-phenylbutyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-bromophenyl)furan-2-carboxamide
- 5-bromoindole-2-carboxylic acid hydrazone derivatives
Uniqueness
5-bromo-N-(4-phenylbutyl)furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications compared to other similar compounds.
Biological Activity
5-bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS No. 353466-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Furan ring : A five-membered aromatic ring containing one oxygen atom.
- Carboxamide group : Contributes to the compound's solubility and biological interactions.
- Bromo and phenyl substituents : These groups enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.
- Receptor Modulation : It can interact with receptors that play critical roles in cellular signaling, potentially altering pathways associated with disease progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity against various pathogens. The compound has been tested against clinically isolated drug-resistant bacteria, demonstrating effectiveness particularly against strains such as Acinetobacter baumannii.
Pathogen | Activity | Reference |
---|---|---|
Acinetobacter baumannii | Effective against NDM-positive strains | |
Klebsiella pneumoniae | Moderate activity | |
Staphylococcus aureus | Variable effectiveness |
Anti-inflammatory and Anticancer Potential
The compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
In cancer research, initial findings suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antibacterial activity of several furan derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new therapeutic agent for resistant infections .
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies provide insights into how the compound might exert its biological effects at the molecular level .
- Toxicological Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further assessments are necessary to evaluate its safety profile before clinical application.
Properties
IUPAC Name |
5-bromo-N-(4-phenylbutyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c16-14-10-9-13(19-14)15(18)17-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIGSIMGQRLSOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365064 |
Source
|
Record name | 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353466-89-4 |
Source
|
Record name | 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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